molecular formula C14H17N3O3S B1673953 Hydroxyfasudil CAS No. 105628-72-6

Hydroxyfasudil

カタログ番号 B1673953
CAS番号: 105628-72-6
分子量: 307.37 g/mol
InChIキー: ZAVGJDAFCZAWSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyfasudil is a small molecule and an experimental drug . It belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . It is a metabolite of fasudil and has been found to exhibit better activity than fasudil .


Synthesis Analysis

Hydroxyfasudil, as a metabolite of fasudil, has been synthesized by Chen et al . Some hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil .


Molecular Structure Analysis

The chemical formula of Hydroxyfasudil is C14H17N3O3S . The average weight is 307.368 and the monoisotopic weight is 307.099062115 .


Chemical Reactions Analysis

Hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil . The stability of these three compounds was also investigated .


Physical And Chemical Properties Analysis

Hydroxyfasudil is a small molecule . The average weight is 307.368 and the monoisotopic weight is 307.099062115 . The chemical formula is C14H17N3O3S .

作用機序

Target of Action

Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . ROCK1 is an enzyme that plays a significant role in mediating vasoconstriction and vascular remodeling, which are crucial in the pathogenesis of diseases like pulmonary hypertension .

Mode of Action

Hydroxyfasudil acts as an inhibitor of its primary target, ROCK1 . By inhibiting ROCK1, Hydroxyfasudil interferes with the normal functioning of this enzyme, leading to changes in the cellular processes that ROCK1 regulates.

Biochemical Pathways

The inhibition of ROCK1 by Hydroxyfasudil affects several biochemical pathways. One of the key pathways influenced is the Rho/ROCK signaling pathway . This pathway has protective effects on neurodegenerative diseases . The inhibition of ROCK1 can lead to the improvement of coronary vasodilation, reduction of endoplasmic reticulum stress, and metabolism .

Pharmacokinetics

The pharmacokinetics of Hydroxyfasudil involves its absorption, distribution, metabolism, and excretion (ADME). In a study, it was found that after oral administration, the concentrations of Hydroxyfasudil in blood were mostly very low . The peak concentration of Hydroxyfasudil was found to be smaller after colonic release compared with oral or ileal administration .

Result of Action

The inhibition of ROCK1 by Hydroxyfasudil results in several molecular and cellular effects. For instance, it has been found to protect against HIV-1 Tat-induced dysfunction of tight junction and neprilysin/Aβ transfer receptor expression in mouse brain microvessels . This suggests that Hydroxyfasudil could potentially be beneficial in the treatment of neurodegenerative disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxyfasudil. For instance, in the context of myocardial ischemia/reperfusion (I/R) injury, Hydroxyfasudil has been found to exert a cardioprotective function . .

Safety and Hazards

Hydroxyfasudil is not classified as a dangerous substance according to GHS . The health hazard, flammability, and physical hazards are all rated as 0 .

特性

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147222
Record name 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyfasudil

CAS RN

105628-72-6
Record name Hydroxyfasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105628-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HA 1100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyfasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYFASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyfasudil
Reactant of Route 2
Hydroxyfasudil
Reactant of Route 3
Hydroxyfasudil
Reactant of Route 4
Hydroxyfasudil
Reactant of Route 5
Hydroxyfasudil
Reactant of Route 6
Reactant of Route 6
Hydroxyfasudil

Q & A

Q1: How does hydroxyfasudil interact with ROCK and what are the downstream effects of this interaction?

A1: Hydroxyfasudil acts as an ATP-competitive inhibitor of ROCK, primarily targeting the isoforms ROCK1 and ROCK2. [] By inhibiting ROCK, hydroxyfasudil prevents the phosphorylation of several downstream targets, including the myosin-binding subunit of myosin light chain phosphatase (MYPT1). [, , , , ] This inhibition of MYPT1 phosphorylation leads to increased myosin light chain phosphatase (MLCP) activity, promoting smooth muscle relaxation and vasodilation. [, , , , ] Additionally, hydroxyfasudil has been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, further contributing to its vasodilatory and protective effects in various disease models. [, , ]

Q2: Does hydroxyfasudil demonstrate selectivity for specific ROCK isoforms?

A2: Yes, hydroxyfasudil exhibits a preference for inhibiting ROCK1 and ROCK2 compared to other kinases. [] While it can inhibit Rho-kinase α and β with high potency (97.6% and 97.7% inhibition at 10 μM), it does not significantly inhibit other protein kinases at the same concentration. []

Q3: What is the role of Rho-kinase in regulating vascular tone, and how does hydroxyfasudil interfere with this process?

A3: Rho-kinase plays a crucial role in regulating vascular tone by modulating the sensitivity of smooth muscle contractile proteins to calcium. [, ] It achieves this by phosphorylating MYPT1, which inhibits MLCP, leading to increased myosin light chain (MLC) phosphorylation and smooth muscle contraction. [, ] Hydroxyfasudil, by inhibiting ROCK, effectively shifts this balance towards relaxation by preventing MYPT1 phosphorylation, ultimately leading to vasodilation. [, , , ]

Q4: Can you elaborate on the relationship between hydroxyfasudil, eNOS, and its implications for vascular health?

A4: Studies have shown that hydroxyfasudil can upregulate eNOS expression and activity, leading to increased nitric oxide (NO) production. [, , ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, , ] By enhancing eNOS activity, hydroxyfasudil contributes to its vasoprotective effects in conditions like ischemia-reperfusion injury and pulmonary hypertension. [, ]

Q5: What is the molecular formula and molecular weight of hydroxyfasudil?

A5: The molecular formula of hydroxyfasudil is C16H21N3O4S. Its molecular weight is 347.42 g/mol.

Q6: Is there any information available regarding the spectroscopic data of hydroxyfasudil?

A6: While the provided research papers primarily focus on the pharmacological aspects of hydroxyfasudil, detailed spectroscopic data (e.g., NMR, IR) is not explicitly presented.

A6: The provided research articles primarily focus on the pharmacological and therapeutic potential of hydroxyfasudil. They do not delve into details regarding the aforementioned aspects.

Q7: How is hydroxyfasudil metabolized in the body?

A7: Hydroxyfasudil is an active metabolite of fasudil, primarily metabolized by the enzyme aldehyde oxidase (AO). [] There are species differences in the metabolism of fasudil to hydroxyfasudil, with significant differences observed between rats, humans, and dogs. []

Q8: Are there any sex differences in the pharmacokinetics of hydroxyfasudil?

A8: Studies in rats indicate that the AO activity responsible for converting fasudil to hydroxyfasudil is gender-dependent, suggesting potential sex differences in the pharmacokinetics of hydroxyfasudil. []

Q9: What preclinical models have been used to investigate the therapeutic potential of hydroxyfasudil?

A9: Several animal models have been employed to investigate the effects of hydroxyfasudil, including models of subarachnoid hemorrhage, cerebral ischemia, cystitis, pulmonary hypertension, coronary vasospasm, and cardiac allograft vasculopathy. [, , , , , , ] These studies have provided valuable insights into its potential therapeutic applications.

Q10: What are the main findings from preclinical studies on the therapeutic efficacy of hydroxyfasudil?

A10: Preclinical studies have demonstrated the efficacy of hydroxyfasudil in reducing cerebral vasospasm, improving bladder function, alleviating pulmonary hypertension, protecting against ischemia-reperfusion injury, suppressing cardiac allograft vasculopathy, and reducing cognitive impairments. [, , , , , ] These findings highlight its therapeutic potential in various disease states.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。